N-methyl-2-(trifluoromethyl)-4-quinazolinamine
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Overview
Description
N-methyl-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a trifluoromethyl group at the second position and a methyl group at the nitrogen atom of the quinazoline ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(trifluoromethyl)-4-quinazolinamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(trifluoromethyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) under reflux conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-methyl-2-(trifluoromethyl)-4-quinazolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(trifluoromethyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-methyl-2-(trifluoromethyl)-4-quinazolinamine can be compared with other quinazoline derivatives, such as:
2-(Trifluoromethyl)-4-quinazolinamine: Lacks the methyl group at the nitrogen atom.
N-methyl-4-quinazolinamine: Lacks the trifluoromethyl group.
4-Quinazolinamine: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
The presence of both the trifluoromethyl and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other quinazoline derivatives.
Biological Activity
N-Methyl-2-(trifluoromethyl)-4-quinazolinamine is a compound of increasing interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of tubulin polymerization. This article delves into the compound’s structure, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H8F3N3 and a molecular weight of 227.19 g/mol. The compound features a quinazoline core, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group at the second position and an N-methyl group at the fourth position significantly influences its biological properties.
Research indicates that this compound acts primarily as an inhibitor of tubulin polymerization . This mechanism is crucial in cancer therapy, particularly for leukemia, where disrupting microtubule dynamics can inhibit cancer cell proliferation. The trifluoromethyl group enhances the compound's binding affinity and selectivity toward tubulin, making it a promising candidate for further pharmacological investigation .
Anticancer Properties
- Inhibition of Tubulin Polymerization : Studies have shown that this compound effectively inhibits tubulin polymerization in leukemia cells, suggesting its potential as an anti-leukemia agent .
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Comparison with Other Quinazolines : Similar quinazoline derivatives have demonstrated various biological activities, including anticancer properties. For instance:
Compound Name Structural Features Biological Activity 2-(Trifluoromethyl)quinazolin-4(3H)-one Quinazoline core with trifluoromethyl group Antitumor activity 4-Aminoquinazoline Amino group at position 4 Antimicrobial properties 2-Methylquinazoline Methyl group at position 2 Potential antifungal activity
The trifluoromethyl substitution in this compound enhances its electronic properties and biological activity compared to other quinazolines lacking this feature.
Other Biological Activities
In addition to its anticancer effects, compounds with similar structures have been explored for their antifungal and antibacterial properties. The structural modifications, particularly the presence of electron-withdrawing groups like trifluoromethyl, are associated with enhanced biological activities across various assays .
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against leukemia cell lines, with IC50 values indicating its potency compared to standard treatments .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the side chains can significantly impact the inhibitory activity against tubulin polymerization. Compounds with heteroatoms in their side chains tend to form hydrogen bonds that enhance their interaction with biological targets .
- Comparative Efficacy : A study comparing various quinazoline derivatives found that those containing trifluoromethyl groups displayed superior activity against several cancer cell lines, highlighting the importance of this functional group in drug design .
Properties
IUPAC Name |
N-methyl-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-14-8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDZBOXSCMXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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